molecular formula C20H25NO2 B4647504 N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide

N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B4647504
M. Wt: 311.4 g/mol
InChI Key: VKTICDGBHICBJD-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide, also known as DEDMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its relative ease of synthesis. This compound can be synthesized using relatively simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of potential future directions for research involving N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide. One area of interest is the development of new pain medications based on the anti-inflammatory and analgesic properties of this compound. Another area of interest is the use of this compound as a potential alternative to traditional pesticides in agriculture. Additionally, there is potential for the development of new antimicrobial agents based on the antifungal and antibacterial properties of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain medications. In agriculture, this compound has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In materials science, this compound has been used as a building block for the synthesis of new polymers with unique properties.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-16-7-6-8-17(5-2)20(16)21-19(22)14-11-15-9-12-18(23-3)13-10-15/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTICDGBHICBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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